CCR2 antagonist 4

Catalog No.
S005906
CAS No.
M.F
C21H21ClF3N3O2
M. Wt
439.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CCR2 antagonist 4

Product Name

CCR2 antagonist 4

IUPAC Name

N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C21H21ClF3N3O2

Molecular Weight

439.9 g/mol

InChI

InChI=1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1

InChI Key

BAOQJSULMWXFRK-GOSISDBHSA-N

SMILES

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl

Synonyms

N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)                              benzamide hydrochloride

Canonical SMILES

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl

Isomeric SMILES

C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl

Description

The exact mass of the compound CCR2 antagonist 4 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757371. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Furocoumarins. It belongs to the ontological category of psoralens in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

CCR2 antagonist 4 belongs to a class of drugs known as CCR2 antagonists. These drugs target a specific protein on the surface of cells called the CCR2 chemokine receptor. CCR2 plays a crucial role in the immune system by attracting immune cells to sites of inflammation []. CCR2 antagonist 4 binds to CCR2, preventing other molecules, particularly Monocyte chemoattractant protein-1 (MCP-1), from attaching and activating the receptor [, , ]. This inhibition disrupts the migration of immune cells, potentially leading to reduced inflammation.

Potential Therapeutic Applications

Due to its ability to modulate CCR2 activity, CCR2 antagonist 4 is being investigated for its therapeutic potential in various inflammatory conditions. Here are some specific areas of research:

  • Autoimmune Diseases: Many autoimmune diseases, such as rheumatoid arthritis and psoriasis, involve chronic inflammation. Studies suggest that CCR2 antagonists like antagonist 4 might help regulate immune cell migration and reduce inflammation in these conditions [].
  • Fibrotic Diseases: Fibrosis is a condition characterized by excessive scar tissue formation in organs. CCR2 has been implicated in the development of fibrosis, and CCR2 antagonist 4 is being explored for its potential to prevent or slow the progression of fibrotic diseases [].
  • Neurodegenerative Diseases: Some neurodegenerative diseases, like Alzheimer's disease, are associated with neuroinflammation. CCR2 antagonist 4 is being investigated for its potential role in regulating neuroinflammation and protecting nerve cells [].

CCR2 antagonist 4, also known as Teijin compound 1 or CCR2 antagonist 4 hydrochloride, is a small molecule designed to inhibit the activity of the chemokine receptor CCR2. This receptor plays a significant role in various inflammatory processes and diseases, including atherosclerosis, multiple sclerosis, and cancer. The compound has been characterized for its selective binding and antagonistic properties against the CCR2 receptor, which is crucial for mediating immune responses through the interaction with its ligand, CCL2 (also known as monocyte chemoattractant protein-1) .

(e.g., amide bond formation) to construct the final compound.
  • Purification: The final product undergoes purification methods such as chromatography to ensure high purity suitable for biological testing .
  • Specific synthetic routes may vary based on desired modifications to enhance potency or selectivity.

    CCR2 antagonist 4 has demonstrated significant biological activity in various studies:

    • Inhibition of CCL2 Binding: It effectively inhibits the binding of CCL2 to mouse monocytes with nanomolar potency (IC50 = 10 nM) .
    • Reduction of Cell Migration: The compound suppresses CCL2-mediated migration and invasion of cancer cells, such as A549 lung adenocarcinoma cells, by downregulating matrix metalloproteinase-9 (MMP-9) expression .
    • Anti-inflammatory Effects: In vivo studies indicate that CCR2 antagonist 4 can reduce macrophage influx in models of delayed-type hypersensitivity, highlighting its potential as an anti-inflammatory agent .

    The synthesis of CCR2 antagonist 4 involves several key steps typically characterized by:

    • Formation of Key Intermediates: Initial reactions produce key intermediates that contain the essential structural motifs for CCR2 binding.
    • Coupling Reactions: These intermediates are then coupled through various

    CCR2 antagonist 4 is primarily researched for its potential applications in:

    • Cancer Therapy: By inhibiting tumor cell migration and invasion, it may serve as a therapeutic agent against metastatic cancers.
    • Autoimmune Diseases: Its anti-inflammatory properties suggest potential use in conditions like multiple sclerosis and rheumatoid arthritis.
    • Cardiovascular Diseases: Targeting CCR2 may help mitigate atherogenesis and other inflammatory processes associated with cardiovascular conditions .

    Interaction studies have shown that CCR2 antagonist 4 binds selectively to the CCR2 receptor without significant cross-reactivity with other chemokine receptors. The compound's affinity for CCR2 has been characterized through various assays, indicating a high degree of specificity and potency compared to other antagonists . Kinetic studies reveal that it has a slower dissociation rate from the human CCR2 receptor compared to existing antagonists like INCB3344, suggesting prolonged action in biological systems .

    Several compounds exhibit similar antagonistic properties against CCR2. Here are some notable examples:

    Compound NameChemical Structure CharacteristicsUnique Features
    INCB3344Small moleculeHigh selectivity for mouse CCR2; effective in vivo
    CAS 445479-97-0Cis-diamidocyclohexyl ureaHigh affinity; inhibits CCL2-mediated cell functions
    4-Azetidinyl-1-thiazoyl-cyclohexaneContains azetidine ringDivergent SAR studies; potential for CNS-targeted therapies
    Teijin Compound 1Similar to CCR2 antagonist 4Specific modifications enhance selectivity

    CCR2 antagonist 4 stands out due to its unique binding profile and longer retention time on human CCR2 compared to other compounds, which may translate into enhanced therapeutic efficacy .

    Physical Description

    Solid

    XLogP3

    3.8

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    2

    Exact Mass

    439.1274391 g/mol

    Monoisotopic Mass

    439.1274391 g/mol

    Heavy Atom Count

    30

    LogP

    3.14 (LogP)

    Melting Point

    234.5 °C

    UNII

    Y6UY8OV51T

    GHS Hazard Statements

    Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H351 (97.5%): Suspected of causing cancer [Warning Carcinogenicity];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Drug Indication

    Trioxsalen is a pigmenting photosensitizing agent used in conjunction with ultraviolet light in the treatment of vitiligo.

    Pharmacology

    Trioxsalen ispharmacologically inactive but when exposed to ultraviolet radiation or sunlight it is converted to its active metabolite to produce a beneficial reaction affecting the diseased tissue.

    MeSH Pharmacological Classification

    Photosensitizing Agents

    ATC Code

    D - Dermatologicals
    D05 - Antipsoriatics
    D05A - Antipsoriatics for topical use
    D05AD - Psoralens for topical use
    D05AD01 - Trioxysalen
    D - Dermatologicals
    D05 - Antipsoriatics
    D05B - Antipsoriatics for systemic use
    D05BA - Psoralens for systemic use
    D05BA01 - Trioxysalen

    Mechanism of Action

    After photoactivation it creates interstrand cross-links in DNA, which can cause programmed cell death.

    Pictograms

    Health Hazard

    Corrosive;Health Hazard

    Other CAS

    3902-71-4

    Wikipedia

    Trioxsalen

    Use Classification

    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

    General Manufacturing Information

    7H-Furo[3,2-g][1]benzopyran-7-one, 2,5,9-trimethyl-: INACTIVE

    Dates

    Modify: 2024-02-18
    van Coevorden AM, Kamphof WG, van Sonderen E, Bruynzeel DP, Coenraads PJ: Comparison of oral psoralen-UV-A with a portable tanning unit at home vs hospital-administered bath psoralen-UV-A in patients with chronic hand eczema: an open-label randomized controlled trial of efficacy. Arch Dermatol. 2004 Dec;140(12):1463-6. [PMID:15611423]
    Thazhathveetil AK, Liu ST, Indig FE, Seidman MM: Psoralen conjugates for visualization of genomic interstrand cross-links localized by laser photoactivation. Bioconjug Chem. 2007 Mar-Apr;18(2):431-7. [PMID:17373769]
    Higuchi M, Yamayoshi A, Kobori A, Yamaoka T, Murakami A: Synthesis and properties of photo-reactive antisense oligonucleotides containing 2'-O-psoralen-conjugated adenosine. Nucleic Acids Symp Ser (Oxf). 2005;(49):331-2. [PMID:17150768]

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